1-Hydroxy-2-oxocyclohexane-1-sulfonic acid
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Overview
Description
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid is an organic compound with the molecular formula C6H10O5S It is characterized by the presence of a hydroxyl group, a ketone group, and a sulfonic acid group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-Hydroxy-2-oxocyclohexane-1-sulfonic acid typically involves the reaction of cyclohexanone with sulfonating agents under controlled conditions. One common method includes the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is carefully controlled to avoid decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-oxocyclohexane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The ketone group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid can be compared with other similar compounds such as:
Cyclohexanone: Lacks the sulfonic acid group, making it less acidic.
Cyclohexane-1,2-diol: Contains two hydroxyl groups but lacks the ketone and sulfonic acid groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
919281-44-0 |
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Molecular Formula |
C6H10O5S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-hydroxy-2-oxocyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O5S/c7-5-3-1-2-4-6(5,8)12(9,10)11/h8H,1-4H2,(H,9,10,11) |
InChI Key |
MAXUFFPMPJIHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(O)S(=O)(=O)O |
Origin of Product |
United States |
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